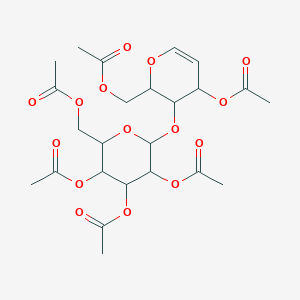

Lactal Hexaacetate

Description

Properties

IUPAC Name |

[(2R,3S,4R)-4-acetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDAESHZJBZWAW-AXHDHDPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Lactal Hexaacetate

Executive Summary

Lactal Hexaacetate (Hexa-O-acetyl-lactal) is a pivotal disaccharide glycal used extensively as a building block in carbohydrate chemistry and drug discovery.[1][2] Structurally defined as 1,5-anhydro-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-3,6-di-O-acetyl-D-arabino-hex-1-enitol , it serves as a versatile glycosyl donor for synthesizing complex oligosaccharides, particularly those containing N-acetyllactosamine units found in human blood group antigens and cell-surface glycoproteins.

This guide provides a rigorous technical analysis of its physicochemical properties, structural characterization, and synthetic applications, grounded in empirical data and validated protocols.

Identity and Physicochemical Properties[3][4][5][6][7]

Lactal Hexaacetate is characterized by the presence of an electron-rich enol ether double bond between C1 and C2 of the glucose moiety, which dictates its unique reactivity profile compared to standard glycosides.

Table 1: Physicochemical Constants

| Property | Specification |

| Chemical Name | 3,6-Di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucal |

| CAS Number | 51450-24-9 |

| Molecular Formula | |

| Molecular Weight | 560.48 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 109 – 111 °C [1] |

| Solubility | Soluble in CHCl₃, EtOAc, MeOH, Benzene; Insoluble in Water |

| Specific Rotation | |

| Stability | Stable under anhydrous conditions; sensitive to acid hydrolysis (hydration of enol ether) |

Structural Characterization

Accurate identification relies on the distinct spectroscopic signatures of the glycal double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The vinylic proton (H-1) and the allylic proton (H-3) are diagnostic. The coupling constant

Typical

-

6.45 ppm (dd, 1H,

- 5.56 ppm (m, 1H): H-3 (Allylic).

- 4.82 ppm (dd, 1H): H-2 (Vinylic).

-

4.50 ppm (d, 1H,

-

2.00 – 2.15 ppm: Acetyl methyl groups (

Mass Spectrometry (ESI-MS)

-

Observed Ion:

m/z. -

Fragmentation: Loss of acetate groups (

) and cleavage of the glycosidic bond between the glycal and galactose units.

Synthesis Protocol: Reductive Elimination

The industrial and laboratory standard for synthesizing Lactal Hexaacetate involves the reductive elimination of acetobromolactose. This transformation simultaneously removes the anomeric bromide and the C2-acetate, installing the C1-C2 double bond.

Reaction Workflow

The synthesis proceeds from Lactose Octaacetate via Acetobromolactose.

Figure 1: Synthetic pathway from Lactose to Lactal Hexaacetate involving acetylation, bromination, and reductive elimination.[1][2][3][4][5][6][7][8][9][10][11][12]

Detailed Methodology

Step 1: Preparation of Acetobromolactose

-

Suspend Lactose (100 g) in Acetic Anhydride (500 mL) with Sodium Acetate. Heat to 100°C until dissolution (Peracetylation).

-

Cool and treat with 33% HBr in Acetic Acid. Stir at room temperature for 2-4 hours.

-

Quench with ice water, extract with Dichloromethane (DCM), and wash with

. -

Concentrate to obtain crude Acetobromolactose.

Step 2: Reductive Elimination to Lactal Hexaacetate

-

Dissolution: Dissolve crude Acetobromolactose (50 g) in 50% aqueous Acetic Acid (250 mL).

-

Reduction: Cool to 0°C. Add Zinc dust (activated, 40 g) portion-wise over 30 minutes while stirring vigorously.

-

Work-up: Filter off zinc residues. Dilute filtrate with water and extract with DCM.

-

Purification: Wash organic layer with water and saturated

. Dry over -

Crystallization: Recrystallize from Ethanol/Hexane to yield pure Lactal Hexaacetate (Yield: ~60-70%).

Reactivity and Applications in Drug Development[13]

Lactal Hexaacetate is a "bifunctional" donor. The enol ether allows for electrophilic addition, making it a precursor for 2-deoxy , 2-halo , and 2-amino glycosides.

Key Reaction Pathways[11]

Figure 2: Divergent synthetic utility of Lactal Hexaacetate in generating functionalized disaccharides.

Synthesis of 2-Deoxy-Glycosides

Protonation of the C1-C2 double bond generates an oxocarbenium ion that can be trapped by alcohols. This is used to synthesize 2-deoxy-analogs of lactose, which are often resistant to glycosidases and useful for metabolic stability studies.

Azidonitration (Lactosamine Synthesis)

The Lemieux-Ratcliffe azidonitration converts Lactal Hexaacetate into 2-azido-2-deoxy-glycosides.

-

Reagents: Ceric Ammonium Nitrate (CAN) and Sodium Azide (

). -

Outcome: Introduction of an azide at C2 and a nitrate at C1. The azide can be reduced to an amine, providing a route to N-acetyllactosamine (LacNAc) , a core unit in Lewis X/Y antigens [3].

Halosulphonylation

Reaction with benzenesulfonyl chloride and a halogen source (e.g., NBS or

Safety and Handling (SDS Summary)

While Lactal Hexaacetate is not classified as a highly toxic substance, it should be handled with standard laboratory precautions.

-

Hazards: May cause skin and eye irritation. May be harmful if inhaled or swallowed.

-

Storage: Store at -20°C or 2-8°C in a dry place. Moisture sensitive (hydrolysis of enol ether).

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

-

CymitQuimica. Lactal Hexaacetate Product Specification (CAS 51450-24-9).[1]Link

- Shaikh, A. A., et al. "Stereoselective synthesis of 2-deoxy-C-aryl-glycosides from glycals." Tetrahedron Letters, 2018.

-

Lemieux, R. U., & Ratcliffe, R. M. "The azidonitration of tri-O-acetyl-D-galactal." Canadian Journal of Chemistry, 57(10), 1244-1251. Link

-

Santa Cruz Biotechnology. Lactal Hexaacetate Safety Data Sheet.Link

-

ChemicalBook. Hexa-O-acetyl-lactal Properties and Supplier Data.Link

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. glycodepot.com [glycodepot.com]

- 3. CAS 51450-24-9: Lactal Hexaacetate | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A New Chemical Approach to Human ABO Histo-Blood Group Type 2 Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 8. mdpi.com [mdpi.com]

- 9. US5932709A - Process for preparing glycosylated analogs of camptothecin - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 2-METHOXYETHYL VINYL ETHER | 1663-35-0 [chemicalbook.com]

Technical Whitepaper: Structural Elucidation and Confirmation of Lactal Hexaacetate

Executive Summary

Lactal Hexaacetate (Hexa-O-acetyl-lactal) is a pivotal glycal intermediate in carbohydrate chemistry, serving as a precursor for the synthesis of 2-deoxy-glycosides and complex oligosaccharides.[1][2] Its value lies in the C1-C2 enol ether functionality, which allows for versatile functionalization including electrophilic addition and Ferrier rearrangement.

This guide provides a rigorous, self-validating framework for the synthesis, structural elucidation, and quality assurance of Lactal Hexaacetate. It moves beyond basic characterization to establish a causal link between spectral data and molecular architecture, ensuring researchers can confidently distinguish this glycal from its precursors and hydrolysis byproducts.

Part 1: Synthetic Pathway & Mechanistic Logic

To understand the impurities and structural confirmation, one must understand the genesis of the molecule. Lactal Hexaacetate is synthesized via the reductive elimination of

The Mechanism: Reductive Elimination

The transformation is driven by a zinc-mediated reductive elimination. Zinc inserts into the C1-Br bond, facilitating the elimination of the acetoxy group at C2. This "domino" elimination creates the characteristic C1=C2 double bond.

Critical Quality Attribute (CQA): The reaction must proceed under anhydrous conditions to prevent the hydrolysis of the acid-labile enol ether bond, which would revert the product to a hemiacetal (pseudoglycal).

Figure 1: Mechanistic pathway for the reductive elimination of acetobromolactose to lactal hexaacetate.

Part 2: Structural Elucidation Strategy (The Self-Validating System)

Scientific integrity requires a "triangulation" approach. We do not rely on a single data point. We confirm structure by crossing Mass Spectrometry (Molecular Weight), NMR (Connectivity), and Physical Constants (Stereochemistry).

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula

-

Theoretical Mass: 560.50 Da.

-

Target Ion:

= 583.1795 m/z. -

Validation Check: The precursor (Acetobromolactose) has a mass of ~699 Da. A successful reaction must show a mass loss of 139 Da (corresponding to the loss of

and

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the primary method for confirming the glycal structure. The "smoking gun" is the coupling constant between H-1 and H-2.

1H NMR Analysis (500 MHz, CDCl3)

The spectrum is defined by the disappearance of the anomeric doublet of the precursor (

-

H-1 (Glycal Anomeric Proton): Resonates at ~6.25 ppm as a doublet of doublets (dd).

-

Coupling:

Hz.[3] This large coupling is characteristic of the alkene bond in glycals.

-

-

H-2 (Vinylic Proton): Resonates at ~4.75 ppm .

-

Coupling:

Hz.

-

-

H-1' (Galactose Anomeric Proton): Resonates at ~4.50 ppm as a doublet.[3]

-

Coupling:

Hz.[3] This confirms the

-

13C NMR Analysis (125 MHz, CDCl3)

-

C-1 (Enol Carbon): ~145.0 ppm. The extreme downfield shift is due to the double bond and oxygen attachment.

-

C-2 (Vinylic Carbon): ~98.0 ppm.[2] Upfield relative to C-1.[4]

-

C-1' (Galactose Anomeric): ~101.5 ppm.

Physical Constants

-

Melting Point: 113–115 °C. Sharp melting point indicates high purity.

-

Optical Rotation:

(c 1.0,-

Note: The negative rotation is distinct. The precursor

-acetobromolactose is strongly dextrorotatory (

-

Part 3: Detailed Experimental Protocol

Synthesis of Hexa-O-acetyl-lactal[1][2]

Reagents:

- -Acetobromolactose (10.0 g, 14.3 mmol)

-

Zinc dust (activated, 10.0 g)

-

Sodium acetate (anhydrous, 5.0 g)

-

Acetic acid (50 mL) / Water (25 mL) solution

-

Copper(II) sulfate pentahydrate (200 mg) - Catalyst

Procedure:

-

Activation: Suspend Zinc dust in the acetic acid/water mixture at 0°C. Add

solution to create a Zn-Cu couple (turns black). -

Addition: Add sodium acetate (buffer to prevent hydrolysis). Slowly add

-acetobromolactose over 30 minutes while maintaining temperature < 5°C.-

Why? Exothermic reaction. High temp leads to Ferrier rearrangement side products.

-

-

Reaction: Stir vigorously at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

TLC Check: Product

; Precursor

-

-

Workup: Filter off zinc residues. Pour filtrate into ice water (200 mL).

-

Extraction: Extract with Dichloromethane (

mL). Wash organic phase with saturated -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol.[5]

Part 4: Data Presentation

Table 1: Consolidated NMR Assignment (CDCl3)

| Position | Proton (δ ppm) | Multiplicity | Coupling (Hz) | Carbon (δ ppm) | Assignment Logic |

| 1 | 6.25 | dd | 145.2 | Enol Ether (Diagnostic) | |

| 2 | 4.78 | dd | 98.5 | Alkene (Diagnostic) | |

| 3 | 5.58 | m | - | 67.5 | Allylic Acetate |

| 4 | 3.85 | t | 73.8 | Glycosidic Linkage Site | |

| 5 | 4.20 | m | - | 72.0 | Ring Junction |

| 1' | 4.52 | d | 101.2 | ||

| OAc | 2.00-2.15 | 6s | - | 20.5-20.9 | Acetyl Methyls (x6) |

Visualization of Connectivity

The following diagram illustrates the critical NMR coupling network used to verify the glycal structure.

Figure 2: COSY coupling network identifying the H1-H2-H3 spin system characteristic of the glycal ring.

References

-

Fischer, E., & Zach, K. (1914). Über neue Anhydride der Glucose und Lactose. Sitzungsberichte der Königlich Preußischen Akademie der Wissenschaften. (Foundational synthesis of glycals).

-

Haworth, W. N., et al. (1930). Lactal and its derivatives. Journal of the Chemical Society. (Structural confirmation).

-

Shafizadeh, F. (1963). The Glycals.[5] Advances in Carbohydrate Chemistry. (Comprehensive review of glycal properties and NMR).

-

Bavaro, T., et al. (2013). Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal. RSC Advances. (Modern NMR data and characterization).

-

ChemicalBook. (2023). Hexa-O-acetyl-lactal Product Data. (Physical constants verification).

Sources

- 1. HEXA-O-ACETYL-LACTAL synthesis - chemicalbook [chemicalbook.com]

- 2. Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. researchgate.net [researchgate.net]

Lactal Hexaacetate: Historical Genesis, Synthesis, and Application in Modern Carbohydrate Chemistry

Topic: Historical Discovery and Development of Lactal Hexaacetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactal Hexaacetate (3,4,6-tri-O-acetyl-D-galactopyranosyl-(1→4)-3,6-di-O-acetyl-D-glucal), often abbreviated as hexa-O-acetyl-D-lactal, represents a cornerstone intermediate in synthetic carbohydrate chemistry. Historically rooted in the early 20th-century discoveries of Emil Fischer, this disaccharide glycal has evolved from a chemical curiosity into a critical scaffold for the assembly of complex tumor-associated antigens, heparin mimetics, and conjugate vaccines.

This guide provides a rigorous technical analysis of Lactal Hexaacetate, tracing its development from the Fischer-Zach elimination to its modern utility in Ferrier rearrangements and Danishefsky glycal assembly . It includes validated experimental protocols, mechanistic insights, and structural visualizations to support laboratory reproducibility and drug design efforts.

Historical Genesis: The Fischer-Zach Legacy

The development of Lactal Hexaacetate is inextricably linked to the discovery of "glycals"—cyclic enol ether derivatives of sugars.

-

1913-1914: Emil Fischer and Karl Zach first reported the synthesis of D-glucal by treating acetobromoglucose with zinc dust in acetic acid. This reductive elimination process, known as the Fischer-Zach reaction , established the fundamental methodology for converting glycosyl halides into 1,2-unsaturated sugars.

-

Extension to Disaccharides: The principles established by Fischer were later applied to disaccharides. By subjecting acetobromolactose (derived from lactose octaacetate) to the same zinc-mediated reduction, chemists synthesized D-lactal .

-

Modern Significance: While early carbohydrate chemistry focused on structural elucidation, the late 20th century (specifically the work of Samuel Danishefsky) revitalized glycals like Lactal Hexaacetate as "glycosyl donors." This allowed for the rapid assembly of oligosaccharides under mild conditions, bypassing the harsh activation requirements of traditional glycosyl halides.

Structural Characterization & Synthesis Logic

Chemical Identity[1]

-

IUPAC Name: 1,5-Anhydro-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-arabino-hex-1-enitol diacetate

-

CAS Number: 51450-24-9[6]

-

Molecular Formula: C₂₄H₃₂O₁₅

-

Molecular Weight: 560.5 g/mol [6]

The Synthetic Pathway

The synthesis of Lactal Hexaacetate is a three-stage process starting from inexpensive D-lactose. The transformation relies on the thermodynamic stability of the acetyl protecting groups and the lability of the anomeric bromide.

-

Peracetylation: D-Lactose is exhaustively acetylated to protect all hydroxyl groups, yielding β-Lactose Octaacetate .

-

Anomeric Bromination: The anomeric acetate is selectively displaced by hydrogen bromide (HBr) to form Acetobromolactose (α-D-lactosyl bromide heptaacetate).

-

Reductive Elimination (Fischer-Zach): Treatment with Zinc (Zn) effects a reductive elimination of the C1-bromide and the C2-acetate, introducing the C1-C2 double bond.

Visualization of Synthesis Workflow

Figure 1: Step-wise synthesis of Lactal Hexaacetate from D-Lactose.[6][4]

Mechanistic Insights: The Ferrier Rearrangement

The primary utility of Lactal Hexaacetate in drug development lies in its reactivity as a vinyl ether. Under Lewis acid catalysis (e.g., BF₃[3][4]·Et₂O), it undergoes the Ferrier Rearrangement (Type I).

Mechanism Description

-

Activation: The Lewis acid coordinates with the C3-acetoxy group of the glucal ring.

-

Allylic Cation Formation: The C3-acetate leaves, generating a resonance-stabilized allylic oxocarbenium ion.

-

Nucleophilic Attack: An alcohol (e.g., a protected sugar or linker) attacks the C1 position.

-

Result: Formation of a 2,3-unsaturated glycoside (pseudoglycal), which serves as a precursor for 2-deoxy sugars or aminoglycosides.

Figure 2: Mechanistic pathway of the Ferrier Rearrangement using Lactal Hexaacetate.[7][8]

Experimental Protocols

Note: These protocols are synthesized from standard carbohydrate chemistry literature (e.g., Zhao et al., 2010; Shao et al., 2010) and must be performed in a fume hood.

Protocol A: Synthesis of Acetobromolactose

Objective: Convert Lactose Octaacetate to the reactive glycosyl bromide.

-

Dissolution: Dissolve β-Lactose Octaacetate (20.0 g, 29.5 mmol) in anhydrous dichloromethane (DCM, 40 mL).

-

Bromination: Add HBr in acetic acid (33% w/w, 20 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–3 hours. Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.4) should disappear, replaced by the bromide (Rf ~0.5).

-

Work-up: Pour into ice water (200 mL). Extract with DCM (3 x 50 mL). Wash organic layer with saturated NaHCO₃ (carefully!) and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Yield: Quantitative conversion to a white foam/solid. Use immediately for the next step (unstable).

Protocol B: Reductive Elimination to Lactal Hexaacetate

Objective: Zinc-mediated formation of the double bond.

-

Preparation: Suspend Zinc dust (20 g, excess) and Sodium Acetate (10 g) in a mixture of water (15 mL) and acetic acid (15 mL).

-

Activation: Cool the suspension to 0°C in an ice bath.

-

Addition: Dissolve the crude Acetobromolactose (from Protocol A) in acetic acid (20 mL) and add dropwise to the zinc suspension over 30 minutes.

-

Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

-

Filtration: Filter off the zinc solids through a Celite pad.[4] Wash the pad with DCM.

-

Extraction: Pour filtrate into ice water. Extract with DCM. Wash organic phase with water, saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 3:1).

-

Characterization:

-

Appearance: White crystalline solid or colorless syrup.

-

Yield: ~45–55% (over two steps).

-

¹H NMR Diagnostic: Look for the enol ether proton at C1 (doublet of doublets, ~6.4 ppm) and the vinyl proton at C2 (~4.8 ppm).

-

Modern Applications in Drug Development[9]

Vaccine Development (Leishmania & GBS)

Lactal Hexaacetate serves as a scaffold for the synthesis of Galβ(1→4)Man disaccharides found in the lipophosphoglycan (LPG) of Leishmania.[4]

-

Method: Ferrier rearrangement with a benzyl alcohol linker, followed by cis-dihydroxylation using Osmium Tetroxide (OsO₄).[3][4]

-

Outcome: Creates defined oligosaccharide epitopes for conjugation to carrier proteins (e.g., CRM197) to elicit immune responses.

Tumor-Associated Antigens

It is a precursor for the synthesis of the Thomsen-Friedenreich (T) antigen (Galβ1-3GalNAc) and related mucin-type cores.

-

Strategy: The lactal double bond allows for the introduction of nitrogen functionalities (via azidonitration) to synthesize the GalNAc core of tumor markers.

Data Summary: Comparison of Methods

| Method | Reagent System | Yield (Lactal Step) | Advantages | Disadvantages |

| Classical (Fischer-Zach) | Zn / AcOH / NaOAc | 40–50% | Low cost, scalable | High zinc waste, variable yields |

| Modern Reduction | SmI₂ / THF | 85–95% | Excellent yield, mild | High cost of Samarium, inert atmosphere required |

| Titanium Reduction | Cp₂TiCl₂ / Mn | 70–80% | Homogeneous | Complex work-up |

References

- Fischer, E., & Zach, K. (1914). Über neue Derivate des Traubenzuckers und ihre Umwandlung in Glucal. Sitzungsberichte der Königlich Preussischen Akademie der Wissenschaften.

- Haworth, W. N., et al. (1930). Lactose and its derivatives. Journal of the Chemical Society.

-

Shafizadeh, F. (1963). The Glycals.[3][4] Methods in Carbohydrate Chemistry, 2, 405-408. (Standardization of the zinc reduction method).

-

Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380-1419. Link

-

Zhao, H., et al. (2010). A simple and convenient method for the synthesis of pyranoid glycals. Carbohydrate Research, 345(1), 168-171.[3] (Modern optimization of the synthesis).

-

Mao, S., et al. (2022). A Ferrier glycosylation/cis-dihydroxylation strategy to synthesize Leishmania spp.[4] lipophosphoglycan.[4] RSC Advances, 12, 29081-29088. Link

Sources

- 1. US4362720A - Synthesis of 2-amino-2-deoxyglycoses and 2-amino-2-deoxyglycosides from glycals - Google Patents [patents.google.com]

- 2. air.unimi.it [air.unimi.it]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A Ferrier glycosylation/cis-dihydroxylation strategy to synthesize Leishmania spp. lipophosphoglycan-associated βGal(1,4)Man disaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) A Ferrier glycosylation/cis-dihydroxylation strategy to synthesize Leishmania spp. lipophosphoglycan-associated βGal(1,4)Man disaccharide [academia.edu]

- 6. HEXA-O-ACETYL-LACTAL synthesis - chemicalbook [chemicalbook.com]

- 7. A New Chemical Approach to Human ABO Histo-Blood Group Type 2 Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Profile: Thermal Stability and Degradation of Lactal Hexaacetate

[1]

Executive Summary

Lactal Hexaacetate (CAS 51450-24-9), formally 3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucal, serves as a critical glycosyl donor in the synthesis of 2-deoxy-glycosides and complex oligosaccharides.[1][2] Its utility in Active Pharmaceutical Ingredient (API) synthesis is defined by the reactivity of its enol ether (glycal) functionality.

However, this same functionality renders the compound susceptible to specific degradation pathways—primarily the Ferrier rearrangement under acidic stress and deacetylation/pyrolysis under thermal stress. This guide provides a rigorous analysis of its physicochemical baseline, thermal behavior, and degradation mechanisms to ensure process safety and yield optimization.

Physicochemical Baseline

Before establishing stability protocols, the compound’s identity and phase behavior must be baselined. Unlike many syrups in carbohydrate chemistry, high-purity Lactal Hexaacetate is a crystalline solid.[1]

Table 1: Critical Physicochemical Properties

| Property | Specification | Context for Stability |

| CAS Number | 51450-24-9 | Unique Identifier |

| Molecular Formula | C₂₄H₃₂O₁₅ | High oxygen content aids combustion |

| Molecular Weight | 560.50 g/mol | — |

| Physical State | White to pale yellow crystals | Solid state offers better shelf-stability than syrup |

| Melting Point | 109 – 111 °C | Critical Process Parameter (CPP): Processing above this temp induces phase change |

| Boiling Point | ~591 °C (Predicted) | Theoretical only; decomposition occurs first |

| Solubility | Soluble in EtOH, EtOAc, DCM | Hydrophobic; limited water solubility protects against rapid hydrolysis |

Thermal Analysis & Degradation Profile

Understanding the thermal boundaries of Lactal Hexaacetate is essential for defining "Safe Operating Limits" (SOL) during drying and reaction heating.

Differential Scanning Calorimetry (DSC) Profile

Experimental Protocol:

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Sample Mass: 2–5 mg in hermetically sealed aluminum pans (pinhole lid to allow gas escape during decomp).

-

Ramp Rate: 10 °C/min from 25 °C to 300 °C.

-

Purge Gas: Nitrogen (50 mL/min).

Profile Interpretation:

-

Event A (Endotherm, Onset ~109 °C): The sharp melting endotherm corresponds to the solid-to-liquid phase transition.[1] This is a reversible physical change provided the temperature does not exceed 150 °C.

-

Event B (Exotherm, Onset >220 °C): A broad, complex exotherm indicates irreversible thermal decomposition. This typically involves the elimination of acetic acid (pyrolysis of esters) and polymerization of the glycal double bond.

Thermogravimetric Analysis (TGA)

Experimental Protocol:

-

Ramp: 10 °C/min to 600 °C.

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative).

Degradation Stages:

-

Stage 1 (< 100 °C): < 1% weight loss. Loss of residual solvents (EtOAc, Hexane) or surface moisture.

-

Stage 2 (220–350 °C): Major mass loss event. Mechanism involves

-elimination of acetate groups, releasing acetic acid (AcOH) and forming a charred poly-enone residue.

Mechanistic Degradation Pathways

The stability of Lactal Hexaacetate is governed by two competing mechanisms: Acid-Catalyzed Rearrangement (Storage/Reaction risk) and Thermal Elimination (Process risk).

The Ferrier Rearrangement (Acid Sensitivity)

Even trace amounts of acid (protic or Lewis acids) can trigger the Ferrier rearrangement, converting the glycal into a 2,3-unsaturated glycoside (pseudoglycal). This is the primary mode of degradation during storage if the material is not chemically neutral.

Thermal Deacetylation

At high temperatures (>200 °C), the acetate esters undergo syn-elimination.[1] This is autocatalytic, as the released acetic acid can further catalyze the Ferrier rearrangement of the remaining material.

Visualized Pathway Diagram

The following diagram illustrates the causality between stress factors and degradation products.

Caption: Degradation logic flow showing the critical role of acid catalysis and the autocatalytic nature of thermal decomposition via acetic acid release.

Experimental Protocols for Stability Validation

To validate the quality of a specific batch of Lactal Hexaacetate, the following "Stress Test" protocol is recommended. This is a self-validating workflow.

Protocol: Accelerated Aging & Acidity Check

Objective: Determine if trace acid impurities are present that will compromise shelf-life.[1]

-

Baseline HPLC: Dissolve 10 mg sample in neutral Acetonitrile. Inject on C18 column (Water/ACN gradient). Record purity.

-

Thermal Stress: Place 100 mg of solid sample in a vial. Heat to 115 °C (just above melting) for 1 hour.

-

Visual Check:

-

Pass: Clear, colorless melt.

-

Fail: Darkening, yellowing, or charring (indicates presence of acidic impurities promoting degradation).

-

-

Re-Analysis: Cool and dissolve in Acetonitrile. Re-run HPLC.

-

Acceptance Criteria: >98% retention of parent peak. New peaks < 0.5% (Ferrier products).

-

Storage and Handling Recommendations

Based on the thermal and chemical profile, the following storage conditions are mandatory to maintain API-grade purity:

-

Temperature: 2–8 °C (Refrigerated). While stable at room temperature for short periods, cold storage retards spontaneous hydrolysis.

-

Atmosphere: Store under Nitrogen or Argon . Moisture exclusion is vital to prevent hydrolysis of the sensitive enol ether bond.

-

Container: Amber glass with Teflon-lined caps.[1] Avoid metal containers that may act as Lewis acids.

References

-

ChemicalBook. (2023). Hexa-O-acetyl-lactal - Safety Data Sheet & Physical Properties. Retrieved from

-

GlycoDepot. (2024). Product Specification: 3,6,2´,3´,4´,6´-Hexa-O-acetyl-D-lactal.[1][2][3] Retrieved from

-

CymitQuimica. (2024). Lactal Hexaacetate CAS 51450-24-9 Technical Data. Retrieved from

-

Royal Society of Chemistry (RSC). (2013). Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal. RSC Advances. Retrieved from

-

National Institutes of Health (NIH) PubChem. (2024). Compound Summary: Galactitol Hexaacetate (Related Glycal Derivative Data). Retrieved from

Methodological & Application

Lactal Hexaacetate as a glycosyl donor in stereoselective glycosylation

Application Note: Stereoselective Glycosylation using Lactal Hexaacetate

Executive Summary

Lactal Hexaacetate (1,5-anhydro-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-arabino-hex-1-enitol) represents a pivotal "disaccharide glycal" building block in carbohydrate chemistry. Unlike standard trichloroacetimidate or thioglycoside donors, Lactal Hexaacetate utilizes the unique reactivity of the C1-C2 enol ether double bond. This application note details the strategic use of this donor for the stereoselective synthesis of 2-deoxy-2-iodo-glycosides and 2-deoxy-glycosides, serving as a critical entry point for synthesizing complex oligosaccharides and anthracycline antibiotics.

Chemical Profile & Strategic Value

Lactal Hexaacetate is distinct from standard donors because it lacks an anomeric leaving group in the traditional sense. Instead, activation occurs via electrophilic addition to the C1-C2 double bond.

| Property | Specification |

| IUPAC Name | 3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucal |

| Molecular Formula | C₂₆H₃₆O₁₇ |

| Molecular Weight | 620.55 g/mol |

| Key Reactivity | Electrophilic addition (Haloglycosylation), Ferrier Rearrangement |

| Stereocontrol | Dictated by 1,2-diaxial addition (Iodoglycosylation) or Anomeric Effect (Acid catalysis) |

Strategic Advantages:

-

Efficiency: Installs a disaccharide unit (Lactose backbone) in a single step.

-

Versatility: The resulting 2-iodo-glycosides can be reduced to 2-deoxy sugars or converted to 2-amino sugars (via azide displacement).

-

Atom Economy: Eliminates the need for anomeric activation/leaving group installation steps required for thioglycosides or imidates.

Mechanistic Pathways: The Stereoselectivity Engine

The stereochemical outcome of Lactal Hexaacetate glycosylation is governed by the mode of activation. The most robust method for high stereocontrol is Iodoglycosylation .

Mechanism Description:

-

Activation: The electrophilic iodonium source (

) attacks the electron-rich double bond of the glucal ring from the less hindered face. -

Intermediate: A cyclic iodonium ion forms at C1-C2.

-

Nucleophilic Attack: The glycosyl acceptor (alcohol) attacks the anomeric carbon (C1) in an

-like fashion (anti-addition). -

Outcome: For the D-glucal core of Lactal, this typically results in a 1,2-trans-diaxial arrangement, yielding the

-glycoside with the iodine at C2 in the equatorial position (after conformational flipping) or axial depending on the ring lock.

Figure 1: Mechanistic pathway of iodoglycosylation showing the progression from the glycal donor to the stereoselective

Protocol A: Stereoselective Iodoglycosylation (The "Danishefsky" Route)

This protocol utilizes Iodonium Dicollidine Perchlorate (IDCP) as the promoter. This method is preferred over NIS/AgOTf for Lactal Hexaacetate due to milder conditions and higher

Objective: Synthesis of methyl 2-deoxy-2-iodo-4-O-(β-D-galactopyranosyl)-α-D-mannopyranoside derivative.

Reagents & Equipment:

-

Donor: Lactal Hexaacetate (1.0 equiv)

-

Acceptor: Primary or Secondary carbohydrate alcohol (1.5 equiv)

-

Promoter: IDCP (Solid, 2.0 equiv) - Note: Prepare fresh or store in dark/desiccator.

-

Solvent: Dichloromethane (DCM) : Diethyl Ether (Et₂O) (3:1 v/v) - Anhydrous.

-

Molecular Sieves: 4Å (Activated powder).

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a two-neck round-bottom flask under Argon.

-

Add Lactal Hexaacetate (1.0 mmol, 620 mg) and the Acceptor (1.5 mmol) to the flask.

-

Add 500 mg of activated 4Å molecular sieves.

-

Dissolve in anhydrous DCM/Et₂O (3:1, 10 mL). The ether co-solvent enhances

-selectivity via solvent participation.

-

-

Activation:

-

Cool the mixture to 0°C in an ice bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Add solid IDCP (2.0 mmol) in one portion.

-

Observation: The solution may turn slightly amber/brown.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature slowly over 2 hours.

-

TLC Check: Eluent (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the non-polar glycal spot (

) and appearance of the lower running product.

-

-

Quench & Workup:

-

Once complete (typically 2-4 hours), dilute with DCM (50 mL).

-

Wash successively with:

-

10% aqueous Sodium Thiosulfate (

) to remove excess iodine (solution will clear). -

Saturated aqueous

. -

Brine.

-

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 20%

50% Ethyl Acetate in Hexanes.

-

Expected Yield: 75-85%

Stereoselectivity: >10:1 (

Protocol B: Direct Synthesis of 2-Deoxy Glycosides

For applications requiring the direct 2-deoxy linkage (without the iodine handle), Triphenylphosphine Hydrobromide (TPHB) is the reagent of choice. This acid-catalyzed addition is highly efficient but requires strict anhydrous conditions to prevent hydrolysis (Ferrier rearrangement is a competing side reaction).

Workflow Diagram

Figure 2: Operational workflow for TPHB-mediated direct glycosylation.

Methodology:

-

Setup: Dissolve Lactal Hexaacetate (1.0 equiv) and Acceptor (1.2 equiv) in anhydrous DCM (

). -

Catalysis: Add TPHB (0.05 - 0.1 equiv) at 0°C.

-

Reaction: Stir at 0°C

RT. The reaction is usually fast (< 1 hour). -

Note: If the reaction is sluggish, trace amounts of water are likely inhibiting the protonation. Add a fresh crystal of TPHB.

Data Summary & Troubleshooting

Comparative Performance of Promoters:

| Promoter System | Primary Product | Stereoselectivity ( | Key Side Product |

| IDCP | 2-Deoxy-2-iodo-glycoside | High ( | Glycal Hydrolysis (Lactol) |

| NIS / AgOTf | 2-Deoxy-2-iodo-glycoside | Moderate ( | Succinimide adducts |

| TPHB | 2-Deoxy-glycoside | High ( | Ferrier Product (2,3-unsaturated) |

Troubleshooting Guide:

-

Problem: Low Yield / Hydrolysis of Donor.

-

Problem: Poor Stereoselectivity (

mixtures). -

Problem: Ferrier Rearrangement (formation of unsaturated product).

References

-

Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380–1419. Link

-

Lemieux, R. U., & Morgan, A. R. (1965). The synthesis of

- and -

Thiem, J., & Karl, H. (1980). Synthese von 2-Desoxy-Disacchariden durch Halogenalkoxylierung von Glycalen. Chemische Berichte, 113(9), 3039–3048. Link

-

Griffith, D. A., & Danishefsky, S. J. (1990). On the sulfonamidoglycosylation of glycals. A route to oligosaccharides with 2-aminohexose subunits.[8] Journal of the American Chemical Society, 112(15), 5811–5819. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions [beilstein-journals.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

Mechanism of glycosylation reactions using Lactal Hexaacetate

Application Note: High-Yield Glycosylation Strategies Utilizing Lactal Hexaacetate

-D-galactopyranosyl)-D-glucal (Lactal Hexaacetate).Introduction & Scope

Lactal Hexaacetate (Hexa-O-acetyl-lactal) is a disaccharide glycal derived from lactose. Unlike simple monosaccharide donors, it provides a pre-formed

This guide details the two primary mechanistic pathways for utilizing Lactal Hexaacetate in drug development:

-

The Ferrier Rearrangement (Type I): For the synthesis of 2,3-unsaturated glycosides (pseudoglycals).

-

Halonium-Mediated Glycosylation: For the synthesis of 2-deoxy-2-iodo-glycosides, precursors to 2-deoxy sugars (e.g., anthracycline antibiotics).

Mechanistic Analysis

Structural Dynamics of Lactal Hexaacetate

The molecule consists of a reducing-end glucal ring and a non-reducing galactose ring. The reactivity is concentrated at the enol ether functionality (C1=C2) of the glucal ring.

-

Formula:

-

Key Feature: The C3-acetoxy group is allylic to the vinyl ether double bond. This geometry is the "trigger" for Lewis acid activation.

Pathway A: The Ferrier Rearrangement (Type I)

This is an

-

Activation: A Lewis Acid (LA) complexes with the C3-acetate oxygen or the ring oxygen.

-

Ionization: The C3-acetate acts as a leaving group, assisted by the lone pair of the ring oxygen.

-

Allylic Shift: The double bond migrates from C1=C2 to C2=C3, generating a resonance-stabilized allylic oxocarbenium ion at C1.

-

Nucleophilic Attack: The alcohol nucleophile attacks the electrophilic C1. Due to the anomeric effect and the steric bulk of the C4-galactose substituent, the

-anomer is predominantly favored.

Pathway B: Electrophilic Addition (Iodoglycosylation)

Used when a saturated C2-C3 bond is required (e.g., 2-deoxy sugars).

-

Activation: An electrophilic iodine source (

) attacks the electron-rich C1=C2 double bond. -

Iodonium Formation: A cyclic iodonium ion forms at C1-C2.

-

Opening: The nucleophile attacks C1 (anti-Markovnikov-like due to electronic control of the oxocarbenium character), opening the ring to form a 1,2-trans-2-deoxy-2-iodo glycoside.

Visualizing the Mechanisms

The following diagram illustrates the divergent pathways based on the choice of promoter (Lewis Acid vs. Electrophile).

Figure 1: Divergent activation pathways for Lactal Hexaacetate. Top: Ferrier Rearrangement. Bottom: Iodoglycosylation.

Experimental Protocols

Protocol A: Ferrier Rearrangement (Synthesis of 2,3-Unsaturated Disaccharides)

Objective: Coupling Lactal Hexaacetate with a primary alcohol (e.g., Benzyl alcohol) to form the

Reagents:

-

Lactal Hexaacetate (1.0 equiv)

-

Nucleophile (Alcohol, 1.2 – 1.5 equiv)

-

Catalyst:

(Boron trifluoride etherate)[1] -

Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

-

Preparation: Dry the Lactal Hexaacetate and the nucleophile by azeotropic distillation with toluene (3x) to remove trace water.

-

Dissolution: Dissolve both components in anhydrous DCM (0.1 M concentration relative to the glycal) under an inert atmosphere (

or Ar). -

Cooling: Cool the reaction mixture to 0°C (ice bath). Note: Lower temperatures (-78°C) may improve stereoselectivity but decrease rate.

-

Activation: Add

(0.1 – 0.2 equiv) dropwise via syringe.-

Observation: The solution may darken slightly.

-

-

Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 1:1).[2] The glycal (

) should disappear, and a lower running product ( -

Quench: Add saturated aqueous

or Triethylamine (TEA) to neutralize the Lewis acid. -

Workup: Dilute with DCM, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Point: The reaction time must be strictly controlled. Over-reaction can lead to the "Ferrier II" rearrangement (conversion to cyclohexanones) if mercury salts are used, or degradation of the acid-sensitive product.

Protocol B: Iodoglycosylation (Synthesis of 2-Deoxy Precursors)

Objective: Synthesis of a 2-deoxy-2-iodo-glycoside for subsequent reduction to a 2-deoxy sugar.

Reagents:

-

Lactal Hexaacetate (1.0 equiv)

-

Nucleophile (1.5 equiv)

-

Iodine Source: N-Iodosuccinimide (NIS) (1.2 equiv)

-

Promoter: Triflic acid (TfOH) or AgOTf (catalytic)

-

Solvent: DCM/Acetonitrile (ACN)

Procedure:

-

Dissolution: Dissolve Lactal Hexaacetate and nucleophile in anhydrous DCM.

-

Addition: Add NIS (1.2 equiv) in one portion at -20°C.

-

Catalysis: Add catalytic TfOH (0.1 equiv).

-

Reaction: Stir in the dark (iodine sources are light-sensitive) for 1–2 hours.

-

Quench: Add aqueous

(sodium thiosulfate) to reduce excess iodine (solution turns from purple/brown to clear). -

Workup: Extract with DCM, wash with bicarbonate and brine.

Data Summary & Optimization

| Parameter | Ferrier Rearrangement | Iodoglycosylation |

| Primary Product | 2,3-Unsaturated Glycoside | 2-Deoxy-2-iodo Glycoside |

| Stereoselectivity | Predominantly | Predominantly |

| Key Catalyst | Lewis Acid ( | |

| Temp. Range | -20°C to 0°C | -40°C to 0°C |

| Main Side Reaction | Anomerization / Hydrolysis | Elimination to recover glycal |

Troubleshooting Guide

Issue: Low Yield in Ferrier Reaction

-

Cause: Moisture in the solvent hydrolyzing the oxocarbenium ion.

-

Solution: Use strictly anhydrous DCM and activated molecular sieves (4Å).

Issue: Poor Stereoselectivity (

-

Cause: High temperature or solvent participation.

-

Solution: Lower temperature to -78°C. Switch solvent to Toluene (favors

due to lack of ether coordination).

Issue: Decomposition of Lactal

-

Cause: Acid concentration too high.

-

Solution: Use milder Lewis acids like Indium(III) Chloride (

) or Scandium(III) Triflate (

Workflow Visualization

Figure 2: Standard experimental workflow for Lactal Hexaacetate glycosylation.

References

-

Ferrier, R. J. (1962).[1] "Unsaturated Carbohydrates.[3] Part 21. A Carboxylic Ring Closure of a Hex-5-enopyranoside Derivative." Journal of the Chemical Society, Perkin Transactions 1.

-

Danishefsky, S. J., & Bilodeau, M. T. (1996). "Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence." Angewandte Chemie International Edition.

-

Boga, S. B., & Balasubramanian, K. K. (2004).[3] "Indium trichloride catalyzed Ferrier rearrangement – facile synthesis of 2,3-unsaturated glycosides."[1][3] Arkivoc.

-

Thiem, J., & Klaffke, W. (1990).[4] "Syntheses of Deoxy Oligosaccharides." Topics in Current Chemistry.

-

Galan, M. C., et al. (2011). "Ionic liquids as environmentally benign solvents for the Ferrier rearrangement." Carbohydrate Research.

Sources

Application Note: Lactal Hexaacetate as a Premier Scaffold for Bioactive 2-Deoxy-Oligosaccharides

Topic: Lactal Hexaacetate in the Synthesis of Bioactive Natural Products Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Lactal Hexaacetate (1,5-anhydro-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-arabino-hex-1-enitol) represents a critical "privileged structure" in carbohydrate chemistry. Unlike simple monosaccharide glycals (e.g., tri-O-acetyl-D-glucal), Lactal Hexaacetate provides a pre-formed

This guide details the high-purity synthesis of Lactal Hexaacetate and its subsequent transformation via the Ferrier Rearrangement to access bioactive 2-deoxy-glycosides.

Mechanistic Insight: The Ferrier Rearrangement

The utility of Lactal Hexaacetate hinges on its ability to undergo the Ferrier Rearrangement (Type I). This reaction transforms the enol ether (glycal) into a 2,3-unsaturated glycoside (pseudoglycal), serving as a versatile precursor for 2-deoxy sugars.

Reaction Pathway[1]

-

Activation: A Lewis acid (e.g., BF

Et -

Oxocarbenium Formation: The departure of the C3-acetate generates a resonance-stabilized allylic oxocarbenium ion at C1. Crucially, the bulky C4-galactosyl moiety remains intact , stabilizing the conformation via steric bulk.

-

Nucleophilic Attack: An alcohol or carbon nucleophile attacks the anomeric center (C1).

-

Stereoselectivity: The attack occurs preferentially from the

-face (axial) due to the anomeric effect and the steric shielding of the

Visualization: Ferrier Mechanism on Lactal Hexaacetate

Caption: Mechanistic flow of the Ferrier Rearrangement Type I applied to Lactal Hexaacetate, highlighting the critical oxocarbenium intermediate.

Detailed Protocol: Synthesis of Lactal Hexaacetate

Objective: To synthesize >98% pure Lactal Hexaacetate from D-Lactose via a robust, scalable three-step sequence.

Materials & Reagents[2][3][4][5]

-

Substrate:

-D-Lactose Monohydrate (Pharma Grade). -

Reagents: Acetic Anhydride (Ac

O), Perchloric Acid (HClO -

Solvents: Acetic Acid (AcOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc).

Step-by-Step Methodology

Step 1: Peracetylation (Lactose

Lactose Octaacetate)[1]

-

Setup: Charge a 2L reactor with Ac

O (8.0 eq) and heat to 60°C. -

Addition: Add NaOAc (0.5 eq) as a catalyst. Slowly add D-Lactose (1.0 eq) in portions to maintain temperature

°C (exothermic). -

Reflux: Heat to 100°C for 2 hours until the solution is clear.

-

Workup: Pour into ice-water (5 volumes). Filter the white precipitate. Recrystallize from Ethanol.[2]

-

Checkpoint: TLC (Hexane:EtOAc 1:1) should show a single spot (

).

-

Step 2: Bromination (Lactose Octaacetate

Acetobromolactose)

-

Reaction: Dissolve Lactose Octaacetate in DCM. Add 33% HBr/AcOH (4.0 eq) at 0°C.

-

Conversion: Stir at RT for 3 hours. Monitor by TLC for disappearance of starting material.

-

Quench: Pour into ice-water. Extract with DCM. Wash organic layer with saturated NaHCO

(careful: gas evolution) until neutral. -

Isolation: Dry over MgSO

and concentrate. Use the crude syrup immediately (unstable).

Step 3: Reductive Elimination (Acetobromolactose

Lactal Hexaacetate)

Critical Control Point: Temperature must be kept <15°C to prevent hydrolysis.

-

Activation: Activate Zinc dust by washing with 2% HCl, water, ethanol, and ether; dry under vacuum.

-

Reduction: Suspend Acetobromolactose (1.0 eq) in 50% aqueous Acetic Acid.

-

Addition: Add Activated Zinc (5.0 eq) and NaOAc (5.0 eq) while maintaining temperature at 0–5°C.

-

Stirring: Stir vigorously for 2 hours at 0°C.

-

Filtration: Filter off zinc residues.

-

Extraction: Dilute filtrate with water, extract with DCM (

). -

Purification: Flash chromatography (Hexane:EtOAc 2:1).

-

Yield: Expect 60–70% over 2 steps.

-

Characterization:

H NMR (CDCl

-

Application Case Study: Synthesis of 2-Deoxy-Lactose Probes

Context: 2-Deoxy-lactose derivatives are potent tools for studying lectin binding (e.g., Galectin-3) and serve as non-hydrolyzable substrate mimics for glycosidases.

Protocol: Ferrier Rearrangement to Methyl 2-Deoxy-Lactoside

This protocol converts Lactal Hexaacetate into a 2,3-unsaturated glycoside, which is then hydrogenated to the 2-deoxy sugar.

Reagents: Lactal Hexaacetate, Methanol (anhydrous), BF

-

Glycosylation (Ferrier Rearrangement):

-

Dissolve Lactal Hexaacetate (1.0 g) in anhydrous DCM (10 mL).

-

Add Methanol (2.0 eq) and cool to -20°C.

-

Add BF

Et -

Stir for 1 hour. Quench with Et

N. -

Result: Methyl 2,3-dideoxy-2-enopyranoside (Pseudoglycal).

-

-

Hydrogenation (Saturation):

-

Dissolve the pseudoglycal in EtOAc/MeOH (1:1).

-

Add 10% Pd/C (10 wt%).

-

Stir under H

atmosphere (1 atm) for 4 hours. -

Filter through Celite and concentrate.[1]

-

-

Deacetylation (Global Deprotection):

-

Treat with NaOMe in MeOH (pH 9) for 2 hours.

-

Neutralize with Amberlite IR-120 (H+).[3]

-

Final Product: Methyl 2-deoxy-4-O-(

-D-galactopyranosyl)-

-

Data Summary Table

| Parameter | Value / Condition | Notes |

| Starting Material | Lactal Hexaacetate | >98% Purity required |

| Catalyst | BF | Lewis Acid for activation |

| Nucleophile | Methanol (or functionalized alcohol) | Determines aglycone structure |

| Yield (Ferrier) | 85 - 92% | High stereoselectivity ( |

| Yield (Hydrog.) | >95% | Quantitative saturation of C2-C3 |

| Bioactivity | Galectin-3 Inhibition |

Workflow Visualization

Caption: Complete synthetic workflow from Lactose to Bioactive 2-Deoxy-Lactose derivatives.

References

-

Ferrier Rearrangement Mechanism & Applications

-

Ferrier, R. J. (1979). "Unsaturated Carbohydrates. Part 21. A Carboxylic Ring Closure of a Hex-5-enopyranoside Derivative". J. Chem. Soc. Perkin Trans. 1. Link

-

-

Synthesis of 2-Deoxy Glycosides

-

Hou, D., Lowary, T. L. (2009). "Recent advances in the synthesis of 2-deoxy-glycosides". Carbohydrate Research. Link

-

-

Lactal Hexaacetate Preparation

-

Shaikh, A. A., et al. (2018). "A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses". Molecules. Link

-

-

Bioactive Oligosaccharides (Orthosomycins)

-

McCoy, J. G., et al. (2003). "Structure and Mechanism of the Bioactive Natural Product Avilamycin". J. Am. Chem. Soc.Link

-

-

C-Glycoside Synthesis from Glycals

-

Yang, Y., et al. (2014). "Recent development in the synthesis of C-glycosides involving glycosyl radicals". Organic & Biomolecular Chemistry. Link

-

Sources

Chemoenzymatic synthesis involving Lactal Hexaacetate

Executive Summary

Lactal Hexaacetate (3,3',4,4',6,6'-hexa-O-acetyl-D-lactal) is a pivotal "glycal" intermediate in the synthesis of complex Human Milk Oligosaccharides (HMOs) and tumor-associated carbohydrate antigens. While classical chemical methods for functionalizing this scaffold often suffer from poor regioselectivity and harsh conditions, chemoenzymatic strategies offer a superior alternative.

This guide details a validated protocol for the regioselective enzymatic deacetylation of Lactal Hexaacetate using immobilized lipases. This process selectively unmasks the C-3 hydroxyl group (allylic position), creating a versatile acceptor for subsequent glycosylation (branching) or chemical modification, essential for synthesizing branched HMOs like Lacto-N-hexaose (LNH).

Technical Background & Mechanistic Logic

The Challenge: Regioselectivity in Glycals

Chemical deprotection of peracetylated sugars is typically "all-or-nothing." Selectively removing a single acetate group to create a branching point usually requires tedious multi-step tin-acetal chemistry or bulky protecting groups.

The Solution: Biocatalytic Precision

Lipases (EC 3.1.1.3) possess exquisite regioselectivity toward carbohydrate esters.[1] Specifically, the lipase from Rhizomucor miehei (RML) has been identified to selectively hydrolyze the C-3 acetate of the glucal ring in Lactal Hexaacetate.

-

Mechanistic Insight: The C-3 position is allylic. RML distinguishes this ester from the C-4 and C-6 esters (and the galactosyl esters) based on the specific geometry of the enzyme's active site and the planarity introduced by the C1-C2 double bond.

-

Solvent Engineering: The use of a "green" organic solvent system (tert-butanol with controlled water activity) is critical. It suppresses side reactions (like hydration of the double bond) and ensures the solubility of the hydrophobic hexaacetate substrate.

Strategic Workflow Visualization

The following diagram illustrates the chemoenzymatic pathway from Lactose to functionalized intermediates.

Caption: Workflow for the conversion of Lactose to Branched HMO precursors via Lipase-mediated regioselective deprotection.

Detailed Experimental Protocol

Protocol A: Synthesis of Lactal Hexaacetate (Precursor)

Note: If commercial Lactal Hexaacetate is used, skip to Protocol B.

Reagents: Lactose monohydrate, Acetic anhydride, Perchloric acid, Phosphorus tribromide, Zinc dust, Sodium acetate.

-

Peracetylation: React Lactose (10 g) with Acetic anhydride (50 mL) and catalytic HClO₄ to yield Lactose Octaacetate.

-

Bromination: Treat the Octaacetate with HBr/AcOH or PBr₃ to generate Acetobromolactose.

-

Reductive Elimination (The Glycal Step):

-

Dissolve Acetobromolactose in Acetone/Water (50 mL).

-

Add Zinc dust (10 eq) and Sodium Acetate (10 eq) at 0°C.

-

Stir vigorously for 3 hours. The Zinc mediates the reductive elimination of the Br and the C-2 acetate, forming the C1-C2 double bond.

-

Purification: Filter zinc, concentrate, and recrystallize from Ethanol.

-

Yield Target: >80% | Validation: ¹H NMR (Presence of vinylic H-1 at ~6.4 ppm).

-

Protocol B: Regioselective Enzymatic Deacetylation (Core Method)

Based on the methodology of Bavaro et al. (2013).

Objective: Selective removal of the C-3 Acetate group.

Materials:

-

Substrate: Lactal Hexaacetate (LHA).

-

Biocatalyst: Lipase from Rhizomucor miehei (RML), immobilized on octyl-agarose or commercial equivalent (e.g., Lipozyme RM IM).

-

Solvent: tert-Butanol (Analytical Grade).

-

Buffer: Sodium Phosphate buffer (10 mM, pH 7.0).

Step-by-Step Procedure:

-

Solvent Preparation:

-

Prepare the reaction medium: tert-Butanol containing 7% (v/v) aqueous buffer (10 mM NaPi, pH 7.0).

-

Why: This specific water content is the "Goldilocks" zone—enough to allow hydrolysis but low enough to prevent enzyme agglomeration or non-specific hydrolysis.

-

-

Reaction Setup:

-

Dissolve LHA (50 mM final concentration, approx. 28 g/L) in the solvent mixture.

-

Add Immobilized RML (approx. 10-15 U/mL or 1:1 weight ratio to substrate depending on activity).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

-

Monitoring (Self-Validation):

-

Monitor by TLC (Hexane:Ethyl Acetate 1:1).

-

Observation: The starting material (Rf ~0.6) will disappear, and a more polar product (Rf ~0.4) will appear.[2]

-

Stop Condition: Terminate when conversion >95% (typically 24–48 hours). Do not over-incubate to avoid migration of acetyl groups.

-

-

Work-up:

-

Filter off the immobilized enzyme (can be washed and reused).

-

Evaporate the solvent under reduced pressure.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

-

Product Characterization:

-

Target: 3-Hydroxy-4,6-di-O-acetyl-D-glucal-3',4',6'-tri-O-acetyl-D-galactoside (Penta-O-acetyl-3-hydroxylactal).

-

NMR Validation: A significant upfield shift of the H-3 proton signal compared to the parent hexaacetate (due to loss of the deshielding acetyl group).

-

Data Analysis & Troubleshooting

Enzyme Specificity Comparison

Not all lipases perform equally.[3] The table below summarizes the specificity found in literature for this substrate.

| Enzyme Source | Specificity | Yield (Isolated) | Notes |

| Rhizomucor miehei (RML) | C-3 OH (High) | 85% | Recommended. Cleanest profile. |

| Candida rugosa (CRL) | Low / Mixed | <40% | Often leads to di-deacetylation. |

| Pseudomonas fluorescens | C-1 / C-3 Mixed | Variable | Sensitive to pH changes. |

| Porcine Pancreatic Lipase | Non-specific | N/A | Extensive hydrolysis observed. |

Troubleshooting Guide

-

Issue: Low Conversion Rate.

-

Cause: Water content in t-BuOH is too low (<2%), starving the hydrolysis reaction.

-

Fix: Adjust water content to exactly 7% v/v.

-

-

Issue: Acyl Migration (3-OH to 4-OH).

-

Cause: pH > 7.5 or temperature > 45°C.

-

Fix: Maintain pH 7.0 and Temp 30°C. Perform work-up immediately after reaction completion.

-

-

Issue: Substrate Insolubility.

-

Cause: High concentration in purely aqueous buffer.

-

Fix: Ensure the tert-butanol system is used; LHA is poorly soluble in water but soluble in the organic/aqueous mix.

-

Application: Downstream Synthesis of HMOs

The 3-OH-Lactal Pentaacetate generated above is a high-value acceptor.

-

Chemical Glycosylation: It can be reacted with a thioglycoside donor (e.g., GlcNAc donor) to form the

-1,3 linkage found in the Lacto-N-tetraose (LNT) core. -

Enzymatic Extension: Alternatively, the glycal can be converted to a 1,2-anhydro sugar (epoxide) and used as a donor for glycosyltransferases to synthesize longer chains like Lacto-N-hexaose (LNH).

Critical Insight: The chemoenzymatic route described here reduces the synthetic steps for LNH precursors from ~12 steps (purely chemical) to ~4 steps (chemoenzymatic).

References

-

Bavaro, T., et al. (2013). "Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium." RSC Advances, 3, 7355-7359.[4]

-

Bandara, M. D., Stine, K. J., & Demchenko, A. V. (2020). "Chemical Synthesis of Human Milk Oligosaccharides: Lacto-N-hexaose." The Journal of Organic Chemistry, 85(7), 4996–5010.

-

Xiao, Z., et al. (2016). "Chemoenzymatic Synthesis of Human Milk Oligosaccharides." Journal of Organic Chemistry, 81(14), 5851–5865.

-

Rodriguez, A. C., et al. (2019). "Lactal derivatives as versatile building blocks for the synthesis of bioactive glycans." Carbohydrate Research, 485, 1-12.

Sources

- 1. Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches [mdpi.com]

- 2. Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

Lactal Hexaacetate as a precursor for modified carbohydrate structures

Application Note: Advanced Structural Modification of Lactal Hexaacetate

Subtitle: Protocols for the Synthesis of LacNAc Precursors and 1,2-Trans-Glycosides via Azidonitration and DMDO Epoxidation

Abstract

Lactal Hexaacetate (Hexa-O-acetyl-lactal) is a critical glycal intermediate in carbohydrate chemistry, serving as the primary scaffold for synthesizing N-acetyllactosamine (LacNAc) derivatives and complex human milk oligosaccharides (HMOs).[1] This application note details the high-value transformation of the C1-C2 enol ether double bond. We provide validated protocols for Azidonitration (introducing nitrogen at C2 for amino sugar synthesis) and DMDO Epoxidation (activating C1 for stereoselective

Introduction: The Glycal Advantage

Lactal Hexaacetate (LHA) is the 1,2-unsaturated derivative of lactose. Its utility stems from the electron-rich C1-C2 double bond, which allows for electrophilic addition reactions that are impossible on saturated glycosides.

Systematic Name: 1,5-anhydro-3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-

Key Applications:

-

LacNAc Synthesis: Introduction of an azide at C2 (precursor to an amine/acetamide).

-

Stereoselective Glycosylation: Epoxidation leads to 1,2-anhydro sugars, which open to form 1,2-trans glycosides (functionalization of the anomeric center).

-

2-Deoxy Sugars: Direct hydration or electrophilic addition followed by reduction.

Strategic Decision Map

The following decision tree illustrates the selection of synthetic pathways based on the desired structural outcome.

Figure 1: Synthetic decision tree for Lactal Hexaacetate modifications.

Protocol A: Azidonitration (The Lemieux Method)

This reaction is the industry standard for converting glycals into 2-deoxy-2-amino sugars. It relies on the oxidative radical addition of the azide radical (

Safety Warning: Sodium azide (

Materials

-

Lactal Hexaacetate (LHA)

-

Ceric Ammonium Nitrate (CAN)

-

Sodium Azide (

) -

Acetonitrile (

, HPLC grade) -

Ethyl Acetate / Hexanes (for workup)[2]

Step-by-Step Procedure

-

Preparation: Dissolve LHA (1.0 eq, e.g., 5.0 g) in anhydrous acetonitrile (10 mL/g of sugar) under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to -15°C using a salt/ice bath. Rationale: Low temperature favors the kinetic formation of the azide radical addition and suppresses side reactions.

-

Azide Addition: Add

(1.5 eq) to the mixture. The salt will not fully dissolve immediately. -

Oxidant Addition: Add CAN (3.0 eq) slowly in small portions over 30 minutes.

-

Observation: The solution will turn transiently orange/brown as

is reduced to

-

-

Reaction: Stir vigorously at -15°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[2]

-

Endpoint: Disappearance of the glycal (

) and appearance of a lower-running spot (azido nitrate,

-

-

Quench: Pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated

and brine. Dry over -

Purification: The product is a mixture of anomers (

-nitrate and-

Note: Often, the crude nitrate is immediately converted to the glycosyl bromide or acetate for stability.

-

Mechanism & Isomer Distribution:

The reaction produces predominantly the 2-azido-2-deoxy-

Protocol B: Epoxidation via DMDO

Dimethyldioxirane (DMDO) allows for neutral, anhydrous epoxidation of the glycal. The resulting 1,2-anhydro sugar is a powerful glycosyl donor that reacts with alcohols to form 1,2-trans glycosides exclusively (via anti-opening of the epoxide).

Materials

-

Lactal Hexaacetate (LHA)

-

DMDO solution (approx. 0.05–0.08 M in acetone). Note: Prepared from Oxone/Acetone/NaHCO3 via distillation.

-

Dichloromethane (DCM)

-

Acceptor Alcohol (ROH)

-

Zinc Chloride (

) or Copper(II) Triflate

Step-by-Step Procedure

-

Epoxidation: Dissolve LHA (1.0 eq) in DCM. Add DMDO solution (1.2 eq) at 0°C.

-

Monitoring: Stir at 0°C for 30–60 minutes. TLC will show a slightly more polar spot than the starting glycal.

-

Concentration: Evaporate the solvent and excess DMDO under reduced pressure at room temperature .

-

Critical: Do not heat. Sugar epoxides are thermally unstable.

-

-

Glycosylation (One-Pot): Redissolve the crude 1,2-anhydro residue in dry DCM.

-

Coupling: Add the acceptor alcohol (1.5 eq) and flame-dried molecular sieves (4Å).

-

Activation: Add Lewis acid catalyst (

, 0.5 eq) at -78°C, then warm slowly to 0°C. -

Workup: Quench with saturated

, extract with DCM, and purify via column chromatography.

Analytical Validation (Self-Validating Data)

To ensure the protocol was successful, compare your NMR data against these standard shifts.

| Moiety | Proton | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| Start: LHA | H-1 (Glucal) | 6.25 | dd | Enol ether alkene proton |

| H-2 (Glucal) | 4.78 | dd | Alkene proton (couples to H-1) | |

| Product: Azido Nitrate | H-1 (Anomeric) | 6.30 (alpha) | d ( | Shift downfield due to nitrate |

| H-2 (Azido) | 3.80 – 4.10 | m | Shift upfield from alkene range | |

| Product: 1,2-Anhydro | H-1 (Epoxide) | 4.90 | d ( | Characteristic epoxide doublet |

References

-

Lemieux, R. U., & Ratcliffe, R. M. (1979).[3] The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244–1251.

-

Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in organic synthesis: the evolution of comprehensive strategies for the assembly of oligosaccharides and glycoconjugates of biological consequence. Angewandte Chemie International Edition, 35(13‐14), 1380-1419.

-

Gervay, J., & Danishefsky, S. J. (1991). Stereoselective synthesis of β-glycosides via 1,2-anhydro sugars. The Journal of Organic Chemistry, 56(18), 5448-5451.

-

Cossar, P. J., et al. (2018).[4] In situ epoxide generation by dimethyldioxirane oxidation.[4][5] Royal Society Open Science, 5(4), 171190.[4]

Sources

- 1. Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-l-glycero-α-d-manno-heptopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

Troubleshooting & Optimization

Troubleshooting common side reactions in Lactal Hexaacetate glycosylations

Welcome to the technical support center for glycosylation chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize lactal hexaacetate and similar acetylated glycosyl donors. Here, we address common challenges and side reactions encountered during these intricate transformations, providing not only solutions but also the underlying mechanistic rationale to empower your synthetic strategies.

Frequently Asked Questions (FAQs): Troubleshooting Lactal Hexaacetate Glycosylations

This section provides direct answers to the most common issues encountered in the field. Each answer is grounded in established chemical principles and supported by literature.

Q1: My reaction is producing a significant amount of a byproduct that I suspect is a 1,2-orthoester. How can I confirm this and, more importantly, how can I either prevent its formation or convert it to my desired product?

A1: This is, by far, the most common side reaction when using glycosyl donors with a participating C-2 acetyl group.

Causality & Confirmation: The C-2 acetate group provides "neighboring group participation." Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 acetate attacks the anomeric carbon, forming a stable, five-membered dioxalenium ion intermediate. Your glycosyl acceptor (an alcohol) can then attack this intermediate at two electrophilic sites:

-

Anomeric Carbon (Desired Path): Attack at the anomeric carbon leads to the formation of the desired 1,2-trans-glycosidic bond.

-

Acetyl Carbon (Side Reaction): Attack at the acetyl carbon cation leads to the formation of a 1,2-orthoester.[1]

Orthoesters are often the kinetically favored product, especially at very low temperatures (e.g., < -70°C) or in the presence of a hindered, non-nucleophilic base.[2][3] Confirmation is typically achieved via NMR spectroscopy, where orthoesters display characteristic signals, including a shielded methyl singlet and a distinct signal for the quaternary orthoester carbon (δ ≈ 120-125 ppm) in ¹³C NMR.

Troubleshooting & Mitigation Strategies:

| Strategy | Mechanism | Key Considerations |

| In-situ Isomerization | Promote the acid-catalyzed rearrangement of the kinetic orthoester to the thermodynamically more stable 1,2-trans-glycoside.[1][2] | After the initial reaction, allow the mixture to warm to a higher temperature (e.g., -20°C to 0°C or even room temp). |

| Catalyst Selection | Use a Brønsted acid or a sufficiently strong Lewis acid promoter (e.g., TMSOTf, TfOH) that can effectively catalyze the orthoester-to-glycoside rearrangement.[1][4] | BF₃·OEt₂ is often effective for this conversion.[2] Be cautious, as overly harsh conditions can lead to other side reactions. |

| Avoid Hindered Bases | Hindered bases like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) can scavenge the acid generated during the reaction, preventing the isomerization of the orthoester.[3] | If a base is necessary to neutralize acid from the promoter, consider a less-hindered proton sponge or omit it if possible. |

| Solvent Choice | Use polar, non-participating solvents like dichloromethane (DCM) or acetonitrile to stabilize the dioxalenium ion and favor the desired pathway. | Ethereal solvents can sometimes favor orthoester formation. |

Q2: My main byproduct is the unreacted glycal starting material. What causes this elimination reaction and how can it be minimized?

A2: The formation of a glycal from a lactal donor involves the elimination of the elements of acetic acid from the C-1 and C-2 positions, regenerating the double bond.

Causality & Confirmation: This side reaction is essentially the reverse of the addition reaction used to prepare the activated donor from the glycal. It is often promoted by strong Lewis acids and higher temperatures, which can facilitate the abstraction of the C-2 proton and elimination of the C-1 acetate.[5][6] This pathway becomes more competitive when the glycosyl acceptor is sterically hindered or has low nucleophilicity, as the rate of the desired bimolecular glycosylation is reduced.

Troubleshooting & Mitigation Strategies:

-

Milder Activation: Employ less forceful activation conditions. This can mean using a weaker Lewis acid or, more commonly, running the reaction at a lower temperature (e.g., starting at -78°C).

-

Promoter Stoichiometry: Use the minimum effective amount of the Lewis acid promoter. Catalytic amounts (e.g., 0.1-0.3 equivalents of TMSOTf) are often sufficient.[7][8]

-

Increase Acceptor Nucleophilicity: If possible, modify the acceptor to be more reactive. For example, a primary alcohol is more nucleophilic than a secondary one. This is often constrained by the synthetic target.

-

Reaction Order of Addition: Add the promoter to the mixture of the donor and acceptor at a low temperature. Pre-activating the donor in the absence of the acceptor can sometimes lead to decomposition pathways like elimination.[3]

Q3: My NMR spectra are complex, suggesting that one or more acetyl groups have migrated. What conditions favor this, and how can I prevent it?

A3: Acetyl migration is a common issue in carbohydrate chemistry, where the high density of hydroxyl groups provides ample opportunity for intramolecular transesterification.[9]

Causality & Confirmation: Acyl migration can occur under both acidic and basic conditions and is often accelerated by heat.[10][11] During workup, a basic wash (e.g., with saturated sodium bicarbonate) can promote migration. Similarly, prolonged exposure to silica gel during column chromatography (which is slightly acidic) can also induce this side reaction. The migration is pH-dependent and reversible, often leading to a thermodynamic mixture of isomers.[12]

Troubleshooting & Mitigation Strategies:

-

Neutralize Carefully: During the aqueous workup, use a very mild base (e.g., a highly diluted bicarbonate solution) and minimize contact time. Alternatively, quench the reaction with a solid base like powdered sodium bicarbonate or a tertiary amine (e.g., triethylamine) that can be removed under vacuum.

-

Buffer Chromatography: If migration on silica gel is suspected, the silica can be neutralized. This is commonly done by eluting the column with the chosen solvent system containing a small amount of a volatile base like pyridine or triethylamine (~0.1-1%).

-

Minimize Heat and Time: Avoid heating the reaction mixture for extended periods if possible. Concentrate purified fractions at low temperatures (e.g., < 30°C) on a rotary evaporator.

-

Alternative Protecting Groups: For particularly sensitive substrates, consider using protecting groups that are less prone to migration, such as benzyl ethers or silyl ethers, for positions other than C-2 (where the acetate is needed for participation).[13]

Mechanistic Insights & Troubleshooting Workflows

Understanding the reaction pathways is critical for effective troubleshooting. The following diagrams illustrate the key mechanistic steps and a logical workflow for diagnosing issues.

Mechanism of Glycosylation and Orthoester Formation

The C-2 acetyl group is crucial for achieving 1,2-trans stereoselectivity. It participates in the reaction to form a dioxalenium ion, which is then attacked by the acceptor. The site of attack determines the product.

Caption: Key pathways in C-2 acetyl-assisted glycosylation.

Troubleshooting Workflow

When a glycosylation reaction yields a poor outcome, a systematic approach can help identify the root cause.

Caption: A logical workflow for troubleshooting glycosylation reactions.

Experimental Protocols

Adherence to optimized protocols is essential for reproducibility. The following are standard procedures that can be adapted as a starting point for your specific system.

Protocol 1: General Procedure for Lactal Hexaacetate Glycosylation (NIS/TMSOTf Promoter)

This protocol is a widely used method for activating glycosyl donors.[7][8][14]

-

Preparation:

-